molecular formula C22H25N3O2 B1668019 2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile CAS No. 91548-61-7

2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile

Cat. No. B1668019
CAS RN: 91548-61-7
M. Wt: 363.5 g/mol
InChI Key: FBMYKMYQHCBIGU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bucindolol, (S)- is a non-selective beta blocker with additional weak alpha-blocking properties and some intrinsic sympathomimetic activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study conducted by Gadegoni and Manda (2013) focused on the synthesis of novel compounds with an indole structure similar to the one , demonstrating its potential for creating new antimicrobial agents with anti-inflammatory properties (Gadegoni & Manda, 2013).
  • Bautista-Aguilera et al. (2014) synthesized and evaluated new indole derivatives, including those structurally similar to the compound , as dual inhibitors for cholinesterase and monoamine oxidase, indicating potential therapeutic applications (Bautista-Aguilera et al., 2014).

Potential Pharmacological Applications

  • Poomathi et al. (2015) synthesized spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, again showing the potential of indole-based compounds in developing new pharmacological agents (Poomathi et al., 2015).
  • Yi et al. (2005) explored the synthesis of benzo[g]indoles, closely related to the compound , for potential use in chemical research and drug development (Yi et al., 2005).

Additional Applications in Organic Chemistry

  • Maklakov et al. (2002) developed methods for producing indole compounds containing amino groups, suggesting applications of the compound in organic synthesis and possibly in medicinal chemistry (Maklakov et al., 2002).

properties

CAS RN

91548-61-7

Product Name

2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2-[(2S)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m0/s1

InChI Key

FBMYKMYQHCBIGU-SFHVURJKSA-N

Isomeric SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NC[C@@H](COC3=CC=CC=C3C#N)O

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bucindolol, (S)-;  (-)-Bucindolol;  L-Bucindolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile
Reactant of Route 3
Reactant of Route 3
2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile
Reactant of Route 4
2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile
Reactant of Route 5
Reactant of Route 5
2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile

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